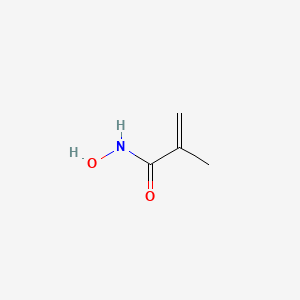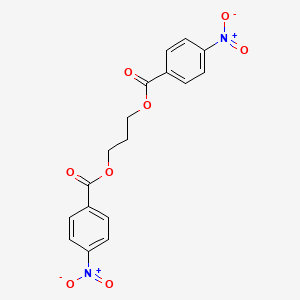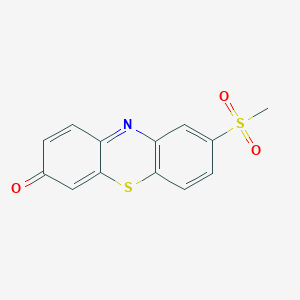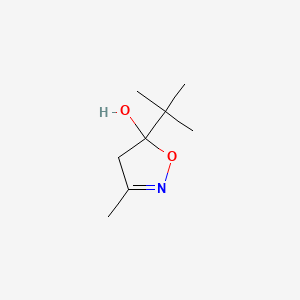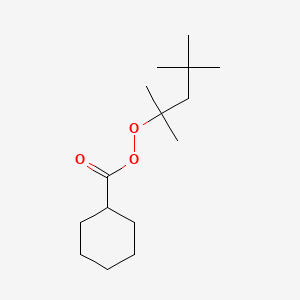
Cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester is an organic compound with a unique structure that includes a cyclohexane ring and a peroxycarboxylic acid ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester typically involves the reaction of cyclohexanecarboxylic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the peroxycarboxylic acid ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under specific conditions, it can be reduced to cyclohexanecarboxylic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, and acid catalysts.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized organic compounds.
Reduction: Cyclohexanecarboxylic acid.
Substitution: Various substituted esters and alcohols.
Applications De Recherche Scientifique
Cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxycarboxylic acid group. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: A precursor in the synthesis of the ester.
Cyclohexaneperoxycarboxylic acid: A related peroxycarboxylic acid with similar oxidizing properties.
Cyclohexane-1,3-dione derivatives:
Propriétés
Numéro CAS |
55446-21-4 |
|---|---|
Formule moléculaire |
C15H28O3 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
2,4,4-trimethylpentan-2-yl cyclohexanecarboperoxoate |
InChI |
InChI=1S/C15H28O3/c1-14(2,3)11-15(4,5)18-17-13(16)12-9-7-6-8-10-12/h12H,6-11H2,1-5H3 |
Clé InChI |
LFXXYNMRCVBMSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)OOC(=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


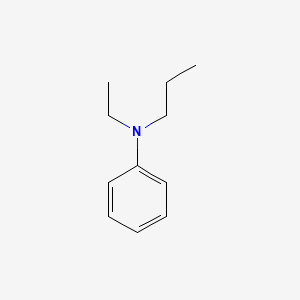
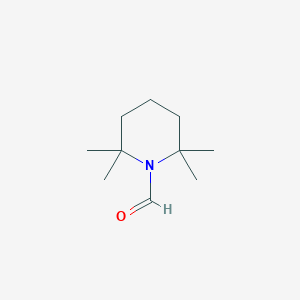

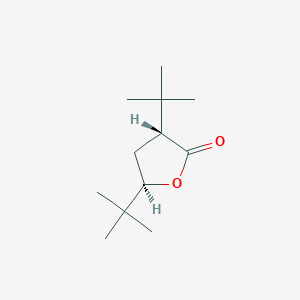
![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)


![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)

